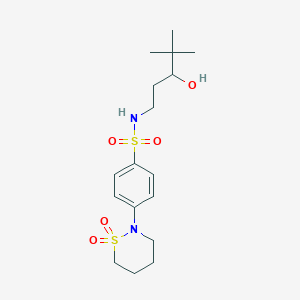

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H28N2O5S2 and its molecular weight is 404.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C33H42N4O4S, and it has a molecular weight of approximately 590.776 g/mol. The structure features a thiazine ring and a benzenesulfonamide moiety, which are thought to contribute to its biological activity.

Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C33H42N4O4S |

| Molecular Weight | 590.776 g/mol |

| Formal Charge | 0 |

| Atom Count | 84 |

| Chiral Atom Count | 3 |

| Bond Count | 88 |

| Aromatic Bond Count | 18 |

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may influence cardiovascular function by modulating perfusion pressure and coronary resistance.

Cardiovascular Effects

Research indicates that similar compounds in the sulfonamide class can affect cardiac parameters. For instance, studies have shown that certain benzenesulfonamides can decrease perfusion pressure in isolated rat heart models. This effect is hypothesized to occur through inhibition of calcium channels, which regulate vascular tone and myocardial contractility .

Case Study: Perfusion Pressure Modulation

A study evaluating the effects of various benzenesulfonamides on perfusion pressure utilized an isolated rat heart model. The experimental design included multiple groups treated with different compounds, including the target compound at varying concentrations.

Experimental Design Summary

| Group | Compound | Dose |

|---|---|---|

| I | Control (Krebs-Henseleit solution only) | - |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 nM |

| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 nM |

| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 nM |

| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 nM |

Results indicated that the target compound significantly reduced perfusion pressure compared to controls, suggesting a potential mechanism through which it may exert cardiovascular effects.

Pharmacokinetics

Pharmacokinetic profiling is crucial for understanding the bioavailability and therapeutic potential of this compound. Various computational methods have been employed to predict parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies indicate favorable permeability characteristics across cellular models, which support further investigation into its clinical applications .

Analyse Chemischer Reaktionen

(a) Core Sulfonamide Formation

-

Starting Material : 4-Aminobenzenesulfonamide derivatives (e.g., 1 in ) react with carbon disulfide and ethyl iodide to form intermediates like diethyl 4-aminophenylsulfonylcarbonimidodithioate (2 ) .

-

Thiazinan Ring Construction : Cyclocondensation with 1,2-thiazinan-1,1-dioxide precursors under acidic conditions introduces the dioxido-thiazine moiety .

(b) Alkyl Chain Functionalization

-

Hydroxylated Alkyl Attachment : The 3-hydroxy-4,4-dimethylpentyl group is introduced via nucleophilic substitution (S<sub>N</sub>2) between the sulfonamide nitrogen and a brominated or tosylated alkyl precursor (e.g., 3-bromo-4,4-dimethylpentanol) .

-

Protection/Deprotection : Hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) ethers during synthesis to prevent undesired side reactions .

Key Reaction Types and Conditions

(a) Sulfonamide Group

-

Acid/Base Stability : Stable under acidic conditions (pH < 3) but susceptible to hydrolysis in strong bases (pH > 10) .

-

Derivatization : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, enhancing lipophilicity .

(b) Hydroxyl Group

-

Oxidation : The tertiary hydroxyl group resists oxidation but can be oxidized to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) under controlled conditions .

-

Etherification : Forms methyl or benzyl ethers via Williamson synthesis (e.g., CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> in DMF) .

(c) Thiazinan Ring

-

Ring-Opening Reactions : Reacts with nucleophiles (e.g., amines) under acidic conditions to yield sulfonamide-thiol derivatives .

-

Electrophilic Substitution : The dioxido group directs electrophilic substitution to the para position of the thiazinan ring.

Comparative Reactivity of Analogues

Mechanistic Insights

-

PTPase Inhibition : The compound inhibits protein tyrosine phosphatases (PTPases) through competitive binding at the active site, facilitated by hydrogen bonding between the sulfonamide group and conserved cysteine residues .

-

Metabolic Stability : The hydroxylated alkyl chain enhances solubility but undergoes phase II glucuronidation in vivo, reducing bioavailability .

Challenges and Optimization

Eigenschaften

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O5S2/c1-17(2,3)16(20)10-11-18-26(23,24)15-8-6-14(7-9-15)19-12-4-5-13-25(19,21)22/h6-9,16,18,20H,4-5,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWLAMFFVZFSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.